Propionic acid, 3-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)-, ethyl ester

CAS No.: 21271-36-3

Cat. No.: VC17311372

Molecular Formula: C18H17N3O4

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21271-36-3 |

|---|---|

| Molecular Formula | C18H17N3O4 |

| Molecular Weight | 339.3 g/mol |

| IUPAC Name | ethyl 3-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxypropanoate |

| Standard InChI | InChI=1S/C18H17N3O4/c1-2-24-15(22)8-11-25-17-16(13-6-4-3-5-7-13)18(23)21-10-9-19-12-14(21)20-17/h3-7,9-10,12H,2,8,11H2,1H3 |

| Standard InChI Key | OWYKTCYALBVFTH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

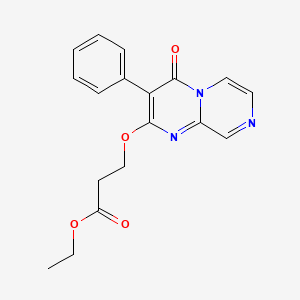

The compound features a pyrazino[1,2-a]pyrimidine core substituted at position 2 with a 3-(ethoxycarbonyl)propoxy group and at position 3 with a phenyl ring (Figure 1). The pyrazino[1,2-a]pyrimidine system is a fused bicyclic heterocycle comprising six-membered pyrimidine and five-membered pyrazine rings, which confer rigidity and planar geometry to the molecule. The ester functional group at the propionic acid moiety enhances lipid solubility, potentially improving membrane permeability in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 339.3 g/mol | |

| CAS Registry Number | 21271-36-3 | |

| Solubility (Predicted) | Low water solubility |

Synthesis and Structural Optimization

General Synthetic Routes

The synthesis of propionic acid derivatives linked to pyrazino[1,2-a]pyrimidine typically involves multi-step protocols:

-

Heterocycle Formation: Constructing the pyrazino[1,2-a]pyrimidine core via cyclocondensation reactions. For example, aminopyrazoles may react with malonic acid derivatives to form the bicyclic system .

-

Esterification: Introducing the propionic acid ethyl ester moiety through nucleophilic substitution or coupling reactions.

-

Functionalization: Attaching the phenyl group at position 3 using Suzuki-Miyaura or Ullmann-type cross-coupling reactions .

Table 2: Representative Synthesis Steps for Analogous Compounds

| Step | Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Cyclocondensation | Diethyl malonate, NaOEt | 89% | |

| 2 | Chlorination | PCl, POCl | 61% | |

| 3 | Nucleophilic Substitution | Morpholine, KCO | 94% |

Challenges in Synthesis

Key hurdles include regioselectivity in heterocycle functionalization and steric hindrance from the phenyl group, which may necessitate high-temperature conditions or specialized catalysts. Purification of intermediates often requires column chromatography due to the polarity differences between reactants and products .

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Although direct biological data for this compound are scarce, structural analogs demonstrate:

-

Antimicrobial Activity: Pyrazino[1,2-a]pyrimidine derivatives inhibit bacterial DNA gyrase and fungal lanosterol demethylase.

-

Anticancer Potential: Similar compounds interfere with PI3Kδ signaling, a pathway critical in cell proliferation and survival .

Structure-Activity Relationships (SAR)

-

Pyrazino[1,2-a]pyrimidine Core: Essential for target binding; electron-withdrawing groups at position 4 enhance stability .

-

Phenyl Substituent: Hydrophobic interactions with enzyme pockets improve potency.

-

Ester Group: Increases bioavailability but may require metabolic activation to the free acid for full activity.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume